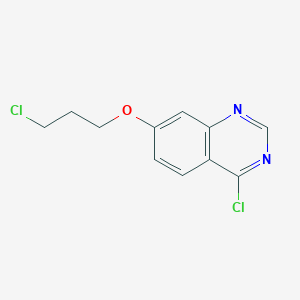
4-Chloro-7-(3-chloropropoxy)quinazoline
Overview
Description
4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O . Its average mass is 257.116 Da and its monoisotopic mass is 256.017029 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for 4-Chloro-7-(3-chloropropoxy)quinazoline is 1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 . The compound’s structure has been confirmed by FTIR, 1HNMR, 13CNMR, and mass spectral data .Physical And Chemical Properties Analysis
4-Chloro-7-(3-chloropropoxy)quinazoline is an off-white solid . The compound’s physical form and other properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
4-Chloro-7-(3-chloropropoxy)quinazoline and its derivatives have been a subject of interest in the synthesis and characterization of novel compounds. For instance, Yan, Huang, and Zhang (2013) focused on the synthesis of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds, including 7-(3-(o-tolyloxy)propoxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine and related compounds. These were synthesized through processes like cyclization and etheration, and their structures were characterized by techniques such as IR, 1H NMR, and MS (Yan, Huang, & Zhang, 2013).
Similarly, Ouyang and Gui-ping (2013) worked on the synthesis and characterization of 7-(3-(substituted-phenoxy)propoxy) quinazoline derivatives, which included various compounds synthesized from N-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N, N-dimethylformamidine. Their research focused on characterizing these compounds using IR, 1H NMR, 13C NMR, and MS (Ouyang & Gui-ping, 2013).
Anticancer Applications
A significant area of research for 4-Chloro-7-(3-chloropropoxy)quinazoline derivatives is their potential in anticancer applications. Noolvi and Patel (2013) explored the synthesis, method optimization, and anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives. Their study aimed to target EGFR-tyrosine kinase by rational approach, identifying compounds with notable activity against specific cancer cell lines (Noolvi & Patel, 2013).
Gui-ping (2012) also investigated the synthesis, characterization, and antitumor activity of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives. This research highlighted the synthesis of compounds like 7-[3-(4-nitrophenoxy)propoxy]-N-(3′-chlorophenyl)-6-methoxyquinazolin-4-amine and their potential antitumor activity against Bcap-37 cells in vitro (Gui-ping, 2012).
Miscellaneous Applications
Other studies have explored various potential applications of 4-Chloro-7-(3-chloropropoxy)quinazoline derivatives. For example, Dash et al. (2017) focused on the design, synthesis, and preliminary pharmacological screening of quinazoline derivatives, assessing their antimicrobial, analgesic, and anti-inflammatory activities (Dash, Dash, Laloo, & Medhi, 2017).
Furthermore, research by Lai, Bo, and Huang (1997) on 4-Amino-2-chloro-6,7-dimethoxyquinazoline Methanol Solvate revealed insights into the molecular structure and bonding properties of these compounds (Lai, Bo, & Huang, 1997).
properties
IUPAC Name |
4-chloro-7-(3-chloropropoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRVSRTGORCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585317 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(3-chloropropoxy)quinazoline | |
CAS RN |
557770-90-8 | |
| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



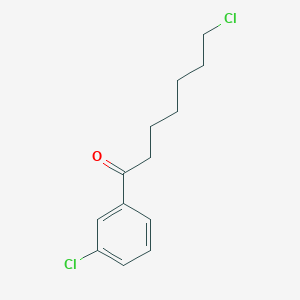
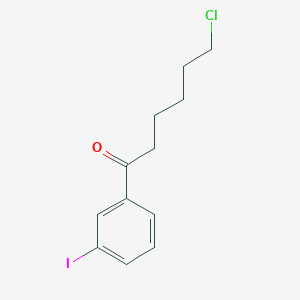
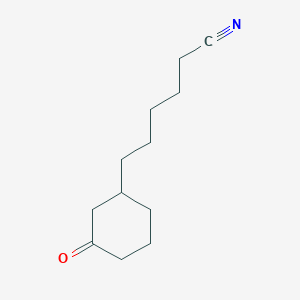
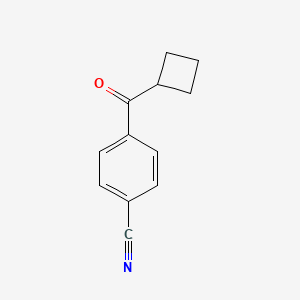
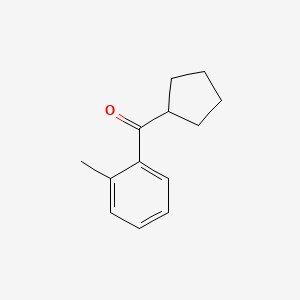
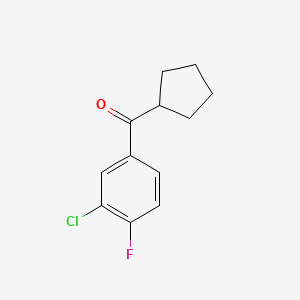
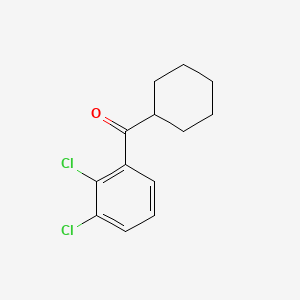
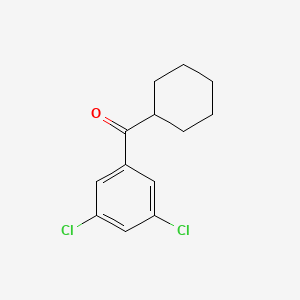
![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)
![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)
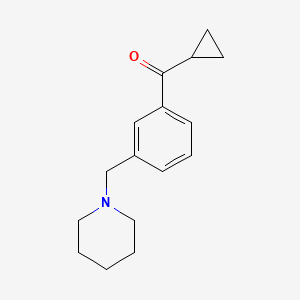
![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)
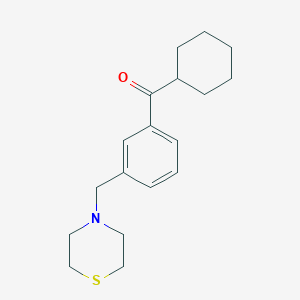
![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)